![molecular formula C11H17NO4 B12628505 7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate CAS No. 920504-66-1](/img/structure/B12628505.png)
7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate is a synthetic organic compound with the molecular formula C11H17NO4 This compound is characterized by its unique structure, which includes a methoxy(methyl)amino group and an oxohepta-dienyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate typically involves multi-step organic reactions. One common method involves the reaction of a hepta-3,5-dien-1-yl acetate precursor with methoxy(methyl)amine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps, such as distillation or chromatography, to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy(methyl)amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. It can serve as a substrate or inhibitor in enzymatic assays.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial effects, making it a candidate for drug development.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic processes.
Comparaison Avec Des Composés Similaires
7-Oxologanin: A compound with a similar oxohepta-dienyl structure but different functional groups.
7-MAC (7-amino-7-methoxy-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylate): A cephalosporin derivative with a methoxy group, used in antibiotic synthesis.
Uniqueness: 7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its methoxy(methyl)amino group and oxohepta-dienyl acetate moiety provide versatility in chemical synthesis and biological interactions, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
920504-66-1 |
|---|---|
Formule moléculaire |
C11H17NO4 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
[7-[methoxy(methyl)amino]-7-oxohepta-3,5-dienyl] acetate |
InChI |
InChI=1S/C11H17NO4/c1-10(13)16-9-7-5-4-6-8-11(14)12(2)15-3/h4-6,8H,7,9H2,1-3H3 |
Clé InChI |
SUPKAQQNKVITQB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCC=CC=CC(=O)N(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-Pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride](/img/structure/B12628425.png)
![N-(3,4-dichlorophenyl)-3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B12628434.png)
![6-[(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12628439.png)
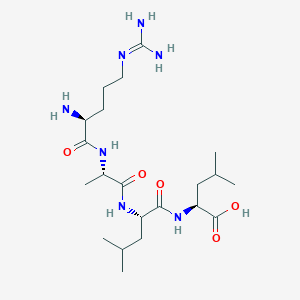
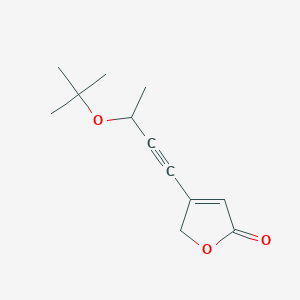
![N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12628455.png)
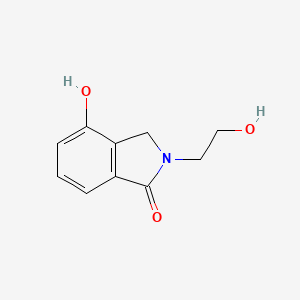
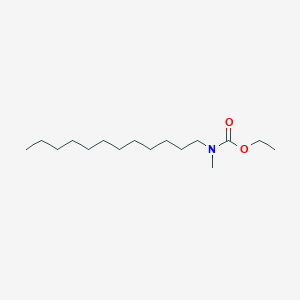
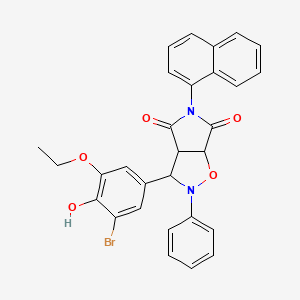
silane](/img/structure/B12628479.png)
![2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12628481.png)
![N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628485.png)
![N-[(7R)-10-[[(1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B12628486.png)
![5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628499.png)
